molecular formula C19H22N2O B1679928 Tombozin CAS No. 604-99-9

Tombozin

Cat. No.: B1679928
CAS No.: 604-99-9
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-JBIYAAMQSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and Natural Product Research

Indole alkaloids represent a chemically, biologically, and commercially significant class of natural products, widely distributed across various plant families, notably Apocynaceae, Rubiaceae, and Loganiaceae wisconsin.edu. These compounds are prominent due to their structural resemblance to biologically essential molecules such as tryptophan, tryptamine (B22526), and serotonin (B10506) wisconsin.edu.

16-Epinormacusine B is an indole alkaloid that has been isolated from plant species such as Voacanga africana and Ervatamia hirta, a plant traditionally used in medicine and as an ingredient in poisoned arrows chemfaces.comacs.org. Its structure was elucidated through comprehensive spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and two-dimensional NMR spectral data, along with chemical correlations acs.org.

The total synthesis of 16-Epinormacusine B and related compounds is a crucial area of academic research. Given the often scarce availability of these natural products, synthetic strategies are vital for obtaining sufficient quantities for biological evaluation and for exploring structure-activity relationships wisconsin.eduuni-konstanz.de. Research efforts have focused on developing efficient and stereocontrolled synthetic routes. For instance, the total synthesis of (+)-(E)16-epinormacusine B has been achieved through strategies involving key steps such as chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17) acs.orgnih.govresearchgate.net. Another approach utilizes a 3-oxidopyridinium [5+2] cycloaddition as a key step, demonstrating a flexible route to both 16-regular and 16-epi subgroups of sarpagine (B1680780) alkaloids, including 16-Epinormacusine B humboldt-foundation.decore.ac.uk.

Table 1: Key Chemical Properties of 16-Epinormacusine B

PropertyValueSource
Chemical FormulaC₁₉H₂₂N₂O biosynth.com
Molecular Weight294.4 g/mol biosynth.com
CAS No.126640-98-0 biosynth.com
PubChem CID1080620 chem960.com
Source PlantVoacanga africana, Ervatamia hirta chemfaces.comacs.org
ClassificationIndole alkaloid, Sarpagine-related alkaloid acs.orgbiosynth.com

Significance of Sarpagine-Related Alkaloids in Chemical Biology

The sarpagine-related alkaloids, which include macroline (B1247295) and ajmaline (B190527) types, are a significant family of monoterpene indole alkaloids mdpi.com. They share a common biosynthetic origin and exhibit important structural similarities scispace.comnih.gov. These alkaloids are widely dispersed across approximately 25 plant genera, predominantly within the Apocynaceae family scispace.comnih.gov.

In chemical biology, sarpagine-related alkaloids are of paramount importance due to their diverse and interesting biological properties scispace.comnih.gov. While specific therapeutic applications are outside the scope of this discussion, academic research explores their potential to interact with specific biological targets and affect various biochemical pathways biosynth.com. For example, some sarpagine-type indole alkaloids have been shown to possess important biological activities, including anticancer, antileishmanial, antiarrhythmic, and antimalarial properties mdpi.com. N₄-Methyltalpinine, a sarpagine-related alkaloid, has been identified as the first sarpagine-type indole alkaloid to exhibit NF-κB inhibitory activity mdpi.com.

The structural complexity of these molecules, coupled with their observed bioactivity, makes their isolation and asymmetric synthesis critical for synthetic and medicinal chemists scispace.comnih.gov. Total synthesis efforts are not only aimed at providing access to these compounds for further biological screening but also contribute to understanding their biosynthesis and developing novel synthetic methodologies wisconsin.eduhumboldt-foundation.de. The ability to synthesize these complex molecules allows for the investigation of structure-activity relationships, which is fundamental to chemical biology research uni-konstanz.de.

Properties

CAS No.

604-99-9

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15?,17-,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-JBIYAAMQSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Normacusine B;  Tombozin;  Tombozine;  Vellosiminol; 

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 16 Epinormacusine B

Botanical Sources and Distribution

16-Epinormacusine B is a natural product found in certain plant species, primarily recognized within the Apocynaceae family, which is known for its diverse array of indole (B1671886) alkaloids.

While 16-Epinormacusine B has been broadly described as an indole alkaloid derived from plant species of the Amaryllidaceae family chem960.com, more specific research indicates its presence in other botanical families. The Amaryllidaceae family itself is a large group of herbaceous, predominantly perennial and bulbous flowering plants, encompassing approximately 1600 species across 71 genera and three subfamilies, distributed globally in tropical, subtropical, and temperate regions.

Detailed research has identified 16-Epinormacusine B as a natural constituent of specific plant genera and species, predominantly within the Apocynaceae family. It is notably isolated from the herbs of Voacanga africana. This compound is also found in the leaves and root bark of Ervatamia hirta. The isolation of 16-Epinormacusine B from Ervatamia hirta was first reported by Clivio and colleagues in 1991. Sarpagine-related indole alkaloids, to which 16-Epinormacusine B belongs, are widely distributed across numerous plant genera, primarily within the Apocynaceae family.

Table 1: Primary Botanical Sources of 16-Epinormacusine B

Plant FamilyGenus & SpeciesPlant Part(s) Isolated FromReference
ApocynaceaeVoacanga africanaHerbs
ApocynaceaeErvatamia hirtaLeaves, Root Bark

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of 16-Epinormacusine B from its complex plant matrix necessitates the application of sophisticated extraction and chromatographic techniques to achieve purity.

Solvent extraction, also known as liquid-liquid extraction (LLE) or partitioning, is a fundamental process in natural product isolation that separates compounds based on their differential solubility in two immiscible liquid phases. For the extraction of 16-Epinormacusine B, common organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) have been utilized. These solvents are selected based on the polarity of the target compound and their ability to selectively dissolve it from the plant material.

Advanced solvent extraction techniques, such as accelerated solvent extraction (ASE), offer enhanced efficiency compared to traditional methods like Soxhlet extraction. ASE employs elevated temperatures and pressures, allowing solvents to operate above their normal boiling points, which significantly reduces extraction time and solvent consumption while improving extraction yield.

Chromatography is an indispensable set of techniques for separating and purifying natural products like 16-Epinormacusine B. This process relies on the differential distribution of compounds between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used preparative method where the stationary phase is packed into a column, and the mobile phase is passed through it, separating compounds based on their varying affinities for the stationary phase. For structurally related indole alkaloids, column chromatography using solvent systems like petroleum ether and ethyl acetate has been successfully employed for purification.

Thin-Layer Chromatography (TLC): Often used for monitoring extraction and separation processes, TLC provides a rapid assessment of the purity and component separation within a mixture.

High-Performance Liquid Chromatography (HPLC): A powerful modern chromatographic technique, HPLC is extensively used for both analytical and preparative purposes, enabling high-resolution separation, identification, and quantification of complex mixtures, including natural alkaloids.

Following initial extraction and chromatographic separation, crystallization is a key purification step to obtain highly pure compounds in solid form. This method is particularly effective for crude solids that show a major product by chromatographic analysis. The process typically involves dissolving the crude compound in a minimal amount of a suitable "good" solvent (one that sparingly dissolves the compound upon heating) and then inducing crystallization by adding an "anti-solvent" (one that does not dissolve the mixture) or by allowing slow evaporation of the solvent, often coupled with cooling. If significant impurities remain after initial extraction, chromatography is generally recommended prior to attempting crystallization to enhance the likelihood of obtaining pure crystals. While specific crystallization protocols for 16-Epinormacusine B are not detailed in general overviews, the principle remains a standard final purification step in natural product chemistry.

Chemical Synthesis Strategies for 16 Epinormacusine B and Its Analogues

Retrosynthetic Analysis of the Sarpagine (B1680780) Core Structure

The retrosynthetic analysis of the sarpagine core, particularly for the synthesis of 16-epinormacusine B, often involves disconnecting the complex polycyclic framework to simpler, more accessible starting materials. A common strategy involves the disconnection of the N-bridged framework, which is a significant synthetic hurdle. researchgate.netresearchgate.net

A key intermediate in many synthetic routes is a tetracyclic ketone, which serves as a versatile template for further functionalization. researchgate.net This ketone can be derived from D-(+)-tryptophan methyl ester, a readily available chiral starting material. researchgate.netacs.org The synthesis of this key ketone often employs foundational reactions such as the asymmetric Pictet-Spengler reaction and a Dieckmann cyclization. researchgate.net From this central intermediate, further transformations, including palladium-mediated cross-coupling and various cyclization strategies, are used to construct the complete sarpagine skeleton. researchgate.netnih.gov

One innovative approach utilizes a [5+2] cycloaddition reaction of a 3-oxidopyridinium species to construct the core structure, which can then be elaborated to both the 16-regular and 16-epi subgroups of sarpagine alkaloids, including a formal synthesis of 16-epinormacusine B. researchgate.nettib.eu

Enantiospecific and Stereocontrolled Total Synthesis Approaches

Asymmetric Pictet-Spengler Reaction in Indole (B1671886) Alkaloid Synthesis

The Asymmetric Pictet-Spengler reaction is a cornerstone in the synthesis of indole alkaloids, including the sarpagine family. researchgate.netidexlab.com This reaction involves the cyclization of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone to form a β-carboline, a common structural motif in these natural products. researchgate.net

In the synthesis of 16-epinormacusine B and its precursors, the asymmetric Pictet-Spengler reaction, often using derivatives of L-tryptophan, is a key step in establishing the initial stereocenters of the molecule. researchgate.netnih.gov This reaction, in combination with other strategic transformations, allows for the construction of the characteristic tetracyclic core of sarpagine alkaloids in a stereocontrolled manner. researchgate.netnih.gov Recent advancements have focused on both internal and external asymmetric induction to improve the efficiency and selectivity of this reaction. researchgate.net

Palladium-Mediated Cross-Coupling Reactions and Enolate Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in the synthesis of complex molecules like 16-epinormacusine B. researchgate.netnih.gov These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a high degree of functional group tolerance and selectivity. nobelprize.org

In the context of 16-epinormacusine B synthesis, a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction is a key step. acs.orgacs.org This reaction is crucial for the formation of the sarpagine skeleton. nih.gov The process typically involves the generation of an enolate which then participates in an intramolecular coupling with a vinyl halide, leading to the formation of a new ring system. researchgate.netnih.gov Different variations of this reaction, including those using milder bases like potassium phenoxide (PhOK) generated in-situ, have been developed to optimize the reaction and minimize side products. nih.gov

Reaction Catalyst/Reagents Key Transformation Reference
Intramolecular Cross-CouplingPalladium catalyst, Base (e.g., K₂CO₃, PhOK)Formation of the sarpagine ring system acs.orgnih.govacs.org
Suzuki CouplingPalladium catalyst, Boron compoundCarbon-carbon bond formation nobelprize.orgorganic-chemistry.org
Negishi CouplingPalladium catalyst, Organozinc compoundCarbon-carbon bond formation nobelprize.org

Chemoselective and Regioselective Hydroboration-Oxidation in Stereochemical Control

The hydroboration-oxidation reaction is a two-step process that converts an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com This reaction, first reported by Herbert C. Brown, is a cornerstone of organic synthesis due to its high degree of control over stereochemistry and regiochemistry. wikipedia.orgnumberanalytics.com

In the synthesis of 16-epinormacusine B, a chemoselective and regiospecific hydroboration-oxidation is a critical step for introducing a hydroxyl group with precise stereochemical control. acs.orgacs.org This reaction is typically performed on a diene intermediate, where the less sterically hindered double bond at the C(16)-C(17) position is selectively targeted over the ethylidene group at C(19)-C(20) by a hindered hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). nih.govnih.gov The subsequent oxidation of the resulting organoborane with hydrogen peroxide yields the desired alcohol as a single diastereomer, which is a key intermediate in the total synthesis. nih.govacs.org This step is crucial for establishing the correct stereochemistry at C(16). acs.org

Step Reagents Key Features Reference
HydroborationBorane (BH₃) or hindered boranes (e.g., 9-BBN)Syn-addition, Anti-Markovnikov regioselectivity organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
OxidationHydrogen peroxide (H₂O₂), BaseRetention of stereochemistry at the carbon-boron bond wikipedia.orgmasterorganicchemistry.com

Oxy-Anion Cope Rearrangement for Chiral Center Generation

The oxy-anion Cope rearrangement is a powerful sigmatropic rearrangement that has been utilized to establish key asymmetric centers in the synthesis of sarpagine alkaloids. idexlab.comacs.org This reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene alkoxide, which proceeds at significantly accelerated rates compared to the neutral counterpart. nih.gov

In the synthesis of analogues of 16-epinormacusine B, such as alkaloid G, the oxy-anion Cope rearrangement is employed to generate the chiral centers at C(15), C(16), and C(20) with high stereocontrol. acs.orgacs.org The process typically involves the formation of a homoallylic alcohol, which, upon deprotonation, undergoes the rearrangement. acs.org Subsequent kinetic protonation of the resulting enolate at low temperatures (e.g., -100 °C) leads to the desired stereoisomer with high diastereoselectivity. acs.org This methodology has proven effective in controlling the sarpagine stereochemistry at C(16). acs.orgacs.org

DDQ-Mediated Oxidative Cyclization in Ring System Formation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a versatile oxidizing agent used in various organic transformations, including the formation of cyclic ethers. nih.govresearchgate.net In the synthesis of sarpagine alkaloids, DDQ-mediated oxidative cyclization is a key step for constructing additional ring systems. nih.govacs.org

Specifically, in the synthesis of dehydro-16-epinormacusine B, an analogue of 16-epinormacusine B, the final step involves the treatment of the precursor alcohol with DDQ in a solvent like tetrahydrofuran (B95107) (THF). acs.org This reaction proceeds with complete control from the top face of the molecule to afford the cyclic ether in high yield (95%). acs.orgacs.org This oxidative cyclization serves as a reliable method to access other related sarpagine alkaloids. acs.orgnih.gov The mechanism is believed to involve oxidation of the indole nucleus followed by intramolecular attack of the hydroxyl group. nih.gov

Tollens Reaction and Quaternary Carbon Center Construction

A formidable challenge in the synthesis of many indole alkaloids, including 16-epinormacusine B, is the construction of all-carbon quaternary stereocenters. nih.govescholarship.orgescholarship.org These centers are sterically hindered, making their creation difficult. nih.gov

One effective method for installing a quaternary carbon at the C-16 position is the Tollens reaction, also known as a crossed Cannizzaro reaction. researchgate.netnih.gov This reaction has been successfully used to create the prochiral hydroxymethyl groups at C-16 without the need for chiral reagents. nih.gov For instance, in the synthesis of related sarpagine alkaloids, the aldehydic group in Na-methylvellosimine was converted to a diol in 88% yield using aqueous formaldehyde (B43269) and potassium hydroxide (B78521) in methanol (B129727). nih.gov

However, the presence of an Na-H in the indole system, as in vellosimine, can lead to undesired side reactions with formaldehyde. nih.gov To circumvent this, the indole nitrogen is protected, for example with a Boc group, before the Tollens-like reaction is carried out. This is followed by deprotection to yield the desired C-16 quaternary diol intermediate. nih.gov This robust reaction is considered practical for large-scale synthesis. nih.gov

[5+2] Cycloaddition in Complex Alkaloid Synthesis

The [5+2] cycloaddition reaction has emerged as a powerful tool in the synthesis of complex alkaloids like 16-epinormacusine B. core.ac.ukidexlab.comacs.org This strategy has been central to a formal synthesis of 16-epinormacusine B, demonstrating its utility in accessing the 16-epi subgroup of sarpagine alkaloids. core.ac.ukdntb.gov.ua

A key approach involves the use of a 3-oxidopyridinium [5+2] cycloaddition. core.ac.uk This method, combined with a diazo-mediated ring expansion and a late-stage Fischer indole synthesis, has enabled the enantioselective, protecting-group-free total synthesis of related sarpagine alkaloids and provided a flexible route to the 16-epinormacusine B framework. core.ac.uk This highlights the efficiency of cycloaddition strategies in rapidly building the complex polycyclic core of these natural products. researchgate.netcore.ac.uk

Strategies for Controlling Stereochemistry at C(16)

The stereochemistry at the C-16 position is a defining feature of sarpagine alkaloids, which are classified into 16-regular and 16-epi subgroups. researchgate.netresearchgate.net Controlling this stereocenter is therefore a critical aspect of any total synthesis.

Several strategies have been employed to achieve the desired 16-epi configuration. One method involves an oxy-anion Cope rearrangement followed by protonation of the resulting enolate under kinetically controlled conditions. This has been shown to generate the key asymmetric centers at C(15), C(16), and C(20) with high stereocontrol. researchgate.netacs.org

Another approach involves the epimerization of the C-16 center. nih.gov While initial attempts to epimerize the C-16 stereochemistry using various bases and proton donors were unsuccessful, subsequent efforts using light-induced radical reductions have shown promise. nih.gov The selective hydroboration/oxidation of a C(16)-C(17) double bond has also been a key step in stereospecifically introducing functionality that leads to the 16-epi configuration. researchgate.netacs.org

Utilization of Chiral Pool Starting Materials (e.g., D-(+)-Tryptophan Methyl Ester)

The use of chiral pool starting materials is a common and effective strategy in the enantiospecific synthesis of complex natural products. For the synthesis of 16-epinormacusine B and related alkaloids, D-(+)-tryptophan methyl ester is a frequently used chiral precursor. nih.govresearchgate.netscribd.com

This commercially available starting material serves as both a chiral auxiliary and a foundational block for the indole portion of the target molecule. nih.govresearchgate.net Key reactions, such as the asymmetric Pictet-Spengler reaction and Dieckmann cyclization, are employed to transform D-(+)-tryptophan methyl ester into key intermediates. nih.govresearchgate.netscribd.com For example, the alkaloid (+)-vellosimine, a precursor to 16-epinormacusine B, has been synthesized enantiospecifically from D-(+)-tryptophan methyl ester in seven steps. nih.govresearchgate.net This approach has proven efficient for producing key pentacyclic ketones on a gram scale, which are then further elaborated to the final natural product. nih.gov

Formal Synthesis of 16-Epinormacusine B

A formal synthesis of (+)-(E)-16-epinormacusine B has been successfully achieved, contributing significantly to the accessibility of the 16-epi subgroup of sarpagine alkaloids. core.ac.ukresearchgate.net A notable formal synthesis utilized a [5+2] cycloaddition strategy, showcasing the power of this reaction in constructing the complex core of the molecule. core.ac.ukidexlab.comacs.orgdntb.gov.ua This work underscores the flexibility of modern synthetic routes, allowing access to different stereochemical series of the sarpagine family. core.ac.uk Another reported formal synthesis is part of a broader, well-established strategy for the total synthesis of these types of alkaloids. researchgate.net

Development of Scalable and Sustainable Synthetic Routes for 16-Epinormacusine B

While specific studies focusing exclusively on the scalable and sustainable synthesis of 16-epinormacusine B are not extensively detailed in the provided results, general principles of green chemistry are being increasingly applied to complex molecule synthesis. researchgate.netrsc.org The development of scalable routes often involves creating one-pot procedures and utilizing sustainable solvents like ethyl acetate (B1210297). rsc.org For related compounds, strategies that are amenable to gram-scale synthesis have been developed, often using inexpensive and readily available reagents. researchgate.net The use of continuous flow synthesis has also been reported for producing related materials at a significantly increased production rate, highlighting a potential direction for the industrial-scale manufacture of complex alkaloids. whiterose.ac.uk The AchR-based strategy is noted for endowing total synthesis with scalability and sustainability. researchgate.netresearchgate.net

Synthesis of 16-Epinormacusine B Derivatives and Structural Analogues

The synthetic strategies developed for 16-epinormacusine B also provide access to its derivatives and structural analogues. For instance, a key synthetic method not only led to the total synthesis of (E)-16-epinormacusine B but also to dehydro-16-epinormacusine B. acs.org The formation of a required ether linkage in the dehydro analogue was achieved with high control by treating the corresponding alcohol with DDQ/THF. acs.orgacs.org The flexibility of the synthetic routes, such as those employing the [5+2] cycloaddition, allows for the generation of various derivatives, expanding the chemical space around the natural product for further investigation. core.ac.uk

Structure Activity Relationship Sar Studies of 16 Epinormacusine B

Design Principles for Investigating Structural Modifications and Preclinical Biological Activity

The investigation of structure-activity relationships for complex natural products like 16-Epinormacusine B typically begins with the isolation and structural elucidation of the parent compound, followed by its total synthesis to ensure sufficient quantities for systematic study nih.gov. The design of structural modifications aims to probe the importance of various molecular features for binding to biological targets and eliciting a preclinical biological response ashp.org. Key design principles include:

Synthetic Accessibility: Modifications must be synthetically feasible, often requiring advanced organic chemistry techniques to introduce or alter functional groups and stereocenters without disrupting the core scaffold nih.govidexlab.comresearchgate.net.

Target-Oriented Design: If a specific biological target or mechanism of action is hypothesized (e.g., modulation of neurotransmitter systems or enzyme inhibition for sarpagine (B1680780) alkaloids) biosynth.com, modifications are designed to optimize interactions with that target.

Diversity-Oriented Synthesis: In the absence of a known target, a library of analogs with diverse structural variations may be synthesized to explore a broader range of potential biological activities through high-throughput screening nih.gov.

Preclinical Biological Assays: Preclinical activity is assessed using in vitro assays (e.g., receptor binding assays, enzyme inhibition assays, cell-based assays for cytotoxicity or pathway modulation) and, if promising, followed by in vivo studies in animal models nih.gov. For compounds like 16-Epinormacusine B, where specific biological activity is not widely reported, initial broad screening for various activities (e.g., anti-inflammatory, anticancer, neuro-modulatory) would be a crucial first step biosynth.comnih.gov.

Correlation of Stereochemistry with Preclinical Biological Responses

Stereochemistry plays a paramount role in the biological activity of chiral molecules, as biological systems are inherently chiral nih.gov. 16-Epinormacusine B possesses multiple chiral centers, including C-3(S), C-5(R), C-15(R), and C-16(S), as well as an (E)-ethylidene double bond at C-19 and C-20 acs.org. The precise control of these stereocenters is a hallmark of its total synthesis acs.orgresearchgate.net.

The correlation of stereochemistry with preclinical biological responses is a critical aspect of SAR studies. Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit vastly different pharmacological profiles, ranging from enhanced activity to complete inactivity, or even adverse effects nih.gov. For 16-Epinormacusine B, while its synthesis ensures the correct natural configuration, the biological impact of altering these specific stereocenters (e.g., synthesizing its C-16 epimer or other diastereomers) would be a key area of investigation in SAR studies. However, as noted in the literature, specific biological activity for 16-Epinormacusine B and closely related specific sarpagine alkaloids has not been reported acs.org. Therefore, detailed data correlating the stereochemistry of 16-Epinormacusine B with specific preclinical biological responses are not currently available.

The table below illustrates the critical chiral centers in 16-Epinormacusine B and the general implications of stereochemistry in drug action.

Chiral CenterStereochemistry in 16-Epinormacusine BGeneral SAR Implication of Stereochemistry
C-3(S)Crucial for receptor binding and selectivity; altered configuration can lead to loss of activity or different pharmacological profiles. nih.gov
C-5(R)Influences molecular recognition and fit into binding pockets. nih.gov
C-15(R)Contributes to the overall 3D shape and rigidity of the molecule, impacting interactions with biological targets. nih.gov
C-16(S)A key stereocenter distinguishing sarpagine from epimeric ajmaline (B190527) configurations; critical for specific biological interactions. researchgate.net
C-19/C-20(E)-ethylideneGeometric isomerism can significantly alter binding affinity and efficacy due to changes in spatial arrangement. acs.org

Impact of Core Skeleton Modifications on Preclinical Activity Profiles

The core skeleton of 16-Epinormacusine B features an indole-fused azabicyclo[3.3.1]-nonane system, characteristic of sarpagine alkaloids nih.gov. This rigid, polycyclic framework is fundamental to its three-dimensional presentation and potential interactions with biological macromolecules. Modifications to such a complex core skeleton are challenging but can profoundly impact activity profiles.

In general SAR studies, modifications to the core skeleton might involve:

Heteroatom Replacements: Substituting carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) or vice versa within the core can alter electronic properties, hydrogen bonding capabilities, and metabolic stability ashp.org.

Introduction of New Rings: Fusing additional rings or creating spirocyclic systems can introduce new steric constraints and modify the molecular surface available for interaction researchgate.net.

For 16-Epinormacusine B, hypothetical modifications to its sarpagine core would be investigated to understand how changes to the rigid azabicyclo[3.3.1]-nonane system or the indole (B1671886) moiety affect its interaction with proposed biological targets. However, specific research findings detailing the impact of such core skeleton modifications of 16-Epinormacusine B on preclinical activity profiles are not publicly reported acs.org.

Peripheral Functional Group Variation and its Influence on Preclinical Pharmacological Properties

Peripheral functional groups are crucial determinants of a compound's physicochemical properties and its ability to interact with biological targets ashp.org. For 16-Epinormacusine B (C19H22N2O), key peripheral features include the indole nitrogen, the tertiary amine nitrogen within the bridged ring system, the hydroxyl group, and the ethylidene side chain biosynth.comacs.org.

Variations of these functional groups in SAR studies typically involve:

Derivatization of the Hydroxyl Group: The primary alcohol at C-17 could be modified (e.g., esterification, etherification, oxidation) to alter polarity, hydrogen bonding capacity, and metabolic fate ashp.org.

Modifications to the Indole Nitrogen: The indole NH group can participate in hydrogen bonding. Alkylation or acylation could impact its electronic properties and interactions with binding sites.

Alterations to the Ethylidene Side Chain: Changes to the double bond (e.g., saturation, altering E/Z configuration if not already controlled, or introducing different substituents) could affect steric fit and hydrophobic interactions acs.org.

Modifications to the Tertiary Amine: The basic nitrogen atom is often critical for ionic interactions with biological targets. Alkylation or quaternization could significantly alter its pKa, solubility, and receptor binding profile ashp.org.

These modifications are designed to optimize properties such as binding affinity, selectivity, and potential pharmacokinetic characteristics (e.g., solubility, metabolic stability). However, similar to other SAR aspects for 16-Epinormacusine B, specific detailed research findings on the influence of peripheral functional group variations on its preclinical pharmacological properties are not widely available in the scientific literature acs.org.

Mechanistic and Molecular Studies of 16 Epinormacusine B in Preclinical Models

Exploration of Biological Targets and Signaling Pathways

Detailed studies to identify the specific biological targets of 16-Epinormacusine B and the signaling pathways it may modulate are not yet available in published literature. Research in this area would be foundational to understanding its potential therapeutic effects.

Modulation of Neurotransmitter Systems

There is no current research detailing the effects of 16-Epinormacusine B on neurotransmitter systems. Investigations would be needed to determine if the compound interacts with key neurotransmitters such as dopamine, serotonin (B10506), acetylcholine, or glutamate, which are crucial in the central nervous system. nih.govnih.gov Such studies would clarify its potential utility in neurological or psychiatric conditions. nih.gov

Enzyme Inhibition Mechanisms (e.g., Aldose Reductase)

The inhibitory activity of 16-Epinormacusine B against specific enzymes, including aldose reductase, has not been reported. Aldose reductase is a critical enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing complications of diabetes. nih.govnih.govnanobioletters.com Future enzymatic assays would be required to ascertain any inhibitory potential and mechanism of action for 16-Epinormacusine B. openmedicinalchemistryjournal.comresearchgate.net

Effects on Cellular Pathways Relevant to Neurological Disorders

Specific data on how 16-Epinormacusine B affects cellular pathways implicated in neurological disorders such as neuroinflammation, oxidative stress, or protein aggregation are not available. nih.govfrontiersin.orgmdpi.com Understanding these effects is crucial for assessing its neuroprotective potential in conditions like Alzheimer's or Parkinson's disease. nih.govnih.gov

Mechanisms of Action in Preclinical Cancer Models (In Vitro Studies)

The mechanism of action of 16-Epinormacusine B in in vitro preclinical cancer models has not been documented. Research is needed to explore its effects on cancer cell proliferation, apoptosis, and the underlying signaling pathways (e.g., PI3K/AKT/mTOR) in various cancer cell lines to determine any potential as an anticancer agent. nih.govnih.gov

Investigation of Bioactivity in Animal Models (e.g., Diabetes Complications)

There are no published studies investigating the bioactivity of 16-Epinormacusine B in animal models for any condition, including complications related to diabetes. nih.govnih.govselcukmedj.org Such in vivo studies are essential to validate any promising in vitro findings and to understand the compound's physiological effects.

Molecular Interactions and Binding Affinity Studies

Molecular interaction and binding affinity studies for 16-Epinormacusine B are not present in the current scientific literature. Techniques such as isothermal titration calorimetry or surface plasmon resonance would be necessary to quantify the binding strength (dissociation constant, Kd) of the compound to any identified biological targets, which is a key determinant of its potency and specificity. nih.gov

Cellular and Subcellular Distribution in Preclinical Systems

There is no available information from preclinical studies to detail the cellular and subcellular distribution of 16-Epinormacusine B.

In Vitro and In Vivo Preclinical Assays for Activity Profiling

Specific data from in vitro or in vivo preclinical assays designed to profile the activity of 16-Epinormacusine B are not present in the public domain.

Advanced Analytical Methodologies in 16 Epinormacusine B Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods form the cornerstone of molecular structure determination for 16-Epinormacusine B, providing detailed insights into its atomic connectivity and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 16-Epinormacusine B. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the complete proton and carbon framework of the molecule.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a study detailing the total synthesis of (+)-16-epinormacusine B, the ¹H NMR spectrum in DMSO-d₆ revealed characteristic signals, such as a doublet at 1.65 ppm corresponding to the methyl group at C-18 and aromatic protons in the range of 7.10-7.43 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, confirming the carbon skeleton. The reported ¹³C NMR data in CDCl₃ for a synthetic intermediate leading to 16-Epinormacusine B shows a range of signals that are in excellent agreement with the expected structure. nih.gov The consistency of NMR data with the proposed structure is a critical validation step in synthetic and natural product chemistry. chemfaces.combiocrick.compuzzlepiece.org

¹H NMR Data for a 16-Epinormacusine B related compound (7)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
1.65 d 8.4 3H
1.75 t 1H
2.02 m 1H
2.26-2.32 bs 1H
2.55-2.66 m 1H
2.52-2.84 m 1H
2.75 bs 1H
3.51-3.69 m 2H
3.76 dt 1H
4.15 d 9 1H
5.30 q 1H
7.106-7.14 m 2H
7.24 d 6 1H
7.43 d 6 1H
8.18 s 1H
9.16 s 1H

Solvent: DMSO-d₆, Frequency: 300 MHz nih.gov

¹³C NMR Data for a 16-Epinormacusine B related compound (7)

Chemical Shift (δ) ppm
12.7
23.8
25.1
26.5
49.9
50.1
53.0
55.8
104.7
110.9
114.9
118.0
119.5
121.8
126.2
136.6
137.3
138.2
200.7

Solvent: CDCl₃, Frequency: 75.7 MHz nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 16-Epinormacusine B. uni-saarland.de Electron Ionization Mass Spectrometry (EIMS) can induce fragmentation of the molecule, providing valuable structural information based on the observed fragment ions. uni-saarland.de

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are particularly useful for analyzing complex mixtures and providing both separation and structural information. These methods allow for the sensitive detection and identification of 16-Epinormacusine B and its related alkaloids in various samples. The molecular formula of 16-Epinormacusine B is C₁₉H₂₂N₂O, corresponding to a molecular weight of 294.39 g/mol . albtechnology.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of 16-Epinormacusine B.

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. ncku.edu.tw Key absorptions for related indole (B1671886) alkaloids include those for N-H and O-H stretching, as well as C=O stretching from carbonyl groups. For example, a related compound, polyneuridine (B1254981) aldehyde, shows characteristic IR peaks at 1731 cm⁻¹ (for the ester carbonyl) and 1707 cm⁻¹ (for the aldehyde carbonyl). nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated indole chromophore. wikipedia.orgtechnologynetworks.com The absorption maxima (λmax) are characteristic of the indole nucleus and any extended conjugation.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of 16-Epinormacusine B or a suitable derivative, its absolute stereochemistry can be unambiguously established. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the stereochemical configuration at its chiral centers. For example, the structures of related sarpagine (B1680780) indole alkaloids have been conclusively established using single-crystal X-ray crystallography. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of 16-Epinormacusine B.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 16-Epinormacusine B and for its quantification. researchgate.netnih.gov HPLC methods are developed to achieve high resolution and sensitivity, allowing for the separation of 16-Epinormacusine B from closely related impurities or other alkaloids. Purity levels are often reported as a percentage based on the peak area of the main compound relative to the total peak area in the chromatogram. Commercial suppliers of 16-Epinormacusine B often specify a purity of ≥97.0% or ≥98% as determined by HPLC. biocrick.comacmec.com.cn The development of a validated HPLC method is crucial for quality control and for pharmacokinetic studies. nih.gov

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. core.ac.uk For alkaloids like 16-Epinormacusine B, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an invaluable tool for both qualitative and quantitative analysis. nih.govnotulaebotanicae.ro

The fundamental principle of GC involves a sample being vaporized and injected into the head of a chromatographic column. The sample is transported through the column by an inert carrier gas (the mobile phase). nih.gov Components of the sample are separated based on their differential partitioning between the mobile phase and a stationary phase, which is typically a liquid or polymer coated on an inert solid support inside the column. nih.gov

In the analysis of indole alkaloids, a typical GC-MS method would involve:

Sample Preparation: Extraction of the alkaloid from its matrix (e.g., plant material or a reaction mixture) using a suitable solvent, followed by a potential derivatization step to increase volatility and thermal stability, although this is not always necessary.

Injection: A small volume of the sample solution is injected into a heated port, where it is vaporized.

Separation: The vaporized analytes are carried by a gas like helium or nitrogen through a capillary column. The column oven temperature can be held constant (isothermal) or programmed to increase over time to facilitate the separation of compounds with a wide range of boiling points. nih.gov

Detection: As the separated compounds elute from the column, they enter a detector. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides identification based on the mass-to-charge ratio of fragmented ions, offering high specificity. nih.govnotulaebotanicae.ro

For instance, GC-MS analysis of tobacco alkaloids has been successfully used to quantify minor alkaloids in various tobacco samples, demonstrating the technique's capability for complex mixtures. nih.gov A similar approach would be applicable to determine the presence and concentration of 16-Epinormacusine B in an extract.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and identification of compounds in a mixture. mz-at.demicrobenotes.com It is widely applied in the analysis of plant extracts and in monitoring the progress of chemical reactions. scribd.commedcraveonline.com

The process of TLC involves the following steps:

Stationary Phase: A thin layer of an adsorbent material, such as silica (B1680970) gel, alumina, or cellulose, is coated onto a flat carrier like a glass, plastic, or aluminum plate. microbenotes.commedcraveonline.com For separating alkaloids, silica gel plates are most commonly used. mz-at.de

Sample Application: A small, concentrated spot of the sample solution is applied to the baseline of the TLC plate. libretexts.org

Development: The plate is placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action. libretexts.org As it passes over the sample spot, the components of the mixture are partitioned between the stationary and mobile phases.

Visualization: Since most alkaloids are colorless, a visualization method is required. Often, plates are viewed under UV light (at 254 nm), where compounds that absorb UV light appear as dark spots. medcraveonline.com Alternatively, the plates can be sprayed with a staining reagent (e.g., Dragendorff's reagent for alkaloids) to produce colored spots. medcraveonline.com

TLC is particularly useful in the initial stages of phytochemical analysis of plant extracts containing alkaloids. It can quickly determine the number of components in a mixture and provide a preliminary identification by comparing the retardation factor (Rf) value of a spot to that of a known standard. scribd.com The Rf value is a ratio, characteristic for a specific compound in a given TLC system, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. In the context of 16-Epinormacusine B, TLC could be used to screen different fractions during its isolation from a crude plant extract or to monitor the progress of a synthetic step.

Method Validation and Quality Control in Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wdh.ac.id It is a critical component of quality control, ensuring the reliability, consistency, and accuracy of analytical data. videleaf.com For quantitative methods, key validation parameters include accuracy, precision, linearity, and specificity. nih.gov

Accuracy, Precision, Linearity, and Specificity Assessments

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scribd.com It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. For many alkaloid quantification methods, recovery values are typically expected to be within a range of 80-120%. lcms.cz

Precision: Precision measures the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scribd.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. For alkaloid analysis, an RSD of less than 15% is generally considered acceptable. mdpi.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. videleaf.com It is determined by analyzing a series of dilutions of a standard solution. The results are plotted as signal vs. concentration, and a linear regression is performed. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.000, typically >0.99. nih.govlcms.cz

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. videleaf.com In chromatographic methods, specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks and that there are no interfering peaks at the retention time of the analyte in a blank matrix.

The table below shows illustrative acceptance criteria for a validated analytical method for an alkaloid, based on typical values reported in the literature. lcms.czmdpi.comresearchgate.net

Validation ParameterMeasurementAcceptance Criteria
Accuracy % Recovery80 - 120%
Precision Relative Standard Deviation (RSD)< 15%
Linearity Coefficient of Determination (R²)> 0.99
Specificity Peak Resolution / No interferenceResolution > 2; No co-eluting peaks

Quantitative Determination of Analytes in Complex Research Matrices

Quantifying an analyte like 16-Epinormacusine B in a complex matrix, such as a plant extract or a biological fluid (e.g., plasma, urine), presents significant challenges. nih.govnih.gov The matrix can contain numerous other compounds that may interfere with the analysis, a phenomenon known as the "matrix effect." researchgate.net

High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), is the preferred technique for reliable quantification in such matrices. mdpi.comnih.gov This approach offers high selectivity and sensitivity.

The validation of a quantitative method for a complex matrix involves establishing key performance metrics, as demonstrated in studies on various alkaloids. lcms.czmdpi.com The table below presents typical validation results from a study quantifying multiple alkaloids in a complex matrix, which would be analogous to what is required for 16-Epinormacusine B analysis. nih.govmdpi.com

ParameterPyrrolizidine Alkaloids (Example) mdpi.comCoptis Alkaloids (Example) nih.gov
Linearity (R²) 0.9920 - 0.9999≥ 0.9993
Limit of Detection (LOD) 0.015 - 0.75 µg/kg0.102 - 0.651 mg/mL
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kgNot Specified
Accuracy (Recovery %) 64.5 - 112.2%100.14 - 102.75%
Precision (RSD %) < 15%< 3.34%

These validation parameters ensure that the analytical method is reliable for its intended use, providing accurate and precise quantitative data for 16-Epinormacusine B even when it is present in a complex research matrix. The process confirms that the method can detect the analyte at low concentrations (LOD, LOQ) and is not significantly affected by the sample matrix. gtfch.orgunodc.org

Future Perspectives and Research Directions for 16 Epinormacusine B

Q & A

Q. What established synthetic routes are available for 16-Epinormacusine B, and what are their key steps?

The primary synthetic approach for 16-Epinormacusine B employs a structure-pattern-based strategy, leveraging stereochemical frameworks common to its alkaloid class. Key steps include asymmetric induction for stereocenter formation and regioselective cyclization to construct the hexacyclic core. Challenges such as low yields in late-stage intermediates necessitate iterative optimization of reaction conditions (e.g., temperature, catalysts). Researchers should cross-reference synthetic protocols from the 16-epi alkaloid group and validate intermediates via spectroscopic methods .

Q. How is the stereochemistry of 16-Epinormacusine B confirmed during synthesis?

Stereochemical validation relies on NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for absolute configuration. Comparative analysis with related alkaloids (e.g., vellosimine) helps identify epimeric discrepancies. Researchers must document solvent effects on NMR chemical shifts and use chiral HPLC to resolve enantiomeric impurities .

Q. What biological activities have been reported for 16-Epinormacusine B, and what assays are used to assess them?

Reported activities include moderate cytotoxicity against cancer cell lines (e.g., IC50 values in MTT assays) and potential neuroactivity. Methodologically, assays should include positive/negative controls, dose-response curves, and replication (≥3 independent trials) to mitigate variability. Data must be statistically analyzed (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Research Questions

Q. What are the major challenges in achieving stereochemical fidelity during asymmetric synthesis of 16-Epinormacusine B?

Epimerization at C16 is a critical issue due to steric strain in transition states. Strategies include using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. Researchers should monitor reaction progress via LC-MS and employ low-temperature conditions to suppress racemization. Computational modeling (DFT) can predict transition-state geometries to guide catalyst selection .

Q. How should researchers address contradictions in reported bioactivity data for 16-Epinormacusine B?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). To resolve discrepancies:

  • Replicate experiments under standardized conditions.
  • Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons.
  • Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) .

Q. What strategies optimize reaction yields in large-scale synthesis of 16-Epinormacusine B?

Design of Experiments (DoE) approaches, such as factorial designs, can identify critical parameters (e.g., solvent polarity, catalyst loading). Continuous-flow systems may enhance reproducibility, while in-line analytics (e.g., FTIR, HPLC) enable real-time monitoring. Scale-up requires purity thresholds (>95%) for intermediates, verified via GC-MS .

Q. How can researchers design experiments to elucidate the mechanism of action of 16-Epinormacusine B?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example:

  • PICO Format : Compare in vitro binding affinity (Outcome) against known targets (Intervention) using SPR or ITC.
  • Employ CRISPR-Cas9 knockouts to identify target pathways.
  • Control for off-target effects via isoform-specific inhibitors .

Q. What analytical methods validate synthetic intermediates of 16-Epinormacusine B with high accuracy?

Multi-technique validation is essential:

  • High-resolution MS for molecular formula confirmation.
  • 2D NMR (HSQC, HMBC) for connectivity mapping.
  • Polarimetry or circular dichroism for optical activity. Discrepancies between calculated and observed spectra warrant re-isolation or alternative synthetic routes .

Q. Which statistical methods are appropriate for analyzing pharmacological data involving 16-Epinormacusine B?

For dose-response

  • Non-linear regression to calculate EC50/IC50.
  • Multivariate analysis (e.g., PCA) to cluster bioactivity profiles. For high-throughput screens, apply FDR correction to minimize Type I errors. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers ensure reproducibility of published synthetic protocols for 16-Epinormacusine B?

Reproducibility requires:

  • Detailed replication of solvent grades, equipment calibration, and ambient conditions.
  • Independent verification of spectral data against primary literature.
  • Open sharing of raw datasets (e.g., NMR FIDs, chromatograms) via repositories.
    Pitfalls like undocumented catalyst aging or batch variability must be explicitly addressed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.